Phenothiazine, 2-chloro-10-(2-methyl-3-(4-methyl-1-piperazinyl)propyl)-
Description
Historical Development and Contextualization of Phenothiazine Derivatives in Medicinal Chemistry
Emergence of Phenothiazine Scaffolds in Antipsychotic Drug Discovery
The phenothiazine scaffold first gained prominence in the mid-20th century through serendipitous discoveries. In 1951, Laborit and Huguenard observed that chlorpromazine, an aliphatic phenothiazine initially investigated for its antihistaminergic properties, induced profound sedation in surgical patients. Subsequent studies by Delay and Deniker revealed its antipsychotic efficacy, marking the dawn of modern neuroleptic therapy. Chlorpromazine’s success spurred systematic exploration of phenothiazine derivatives, with researchers modifying the core structure to enhance receptor specificity and reduce side effects.
Early phenothiazines featured a three-part structure:
- A tricyclic phenothiazine core providing planar rigidity.
- A side chain at position 10, typically containing aliphatic or piperazine groups.
- Substituents at position 2 (e.g., chlorine) to modulate electronic properties.
The introduction of a piperazine moiety in the side chain, as seen in perphenazine, marked a pivotal advancement. Piperazine-containing phenothiazines demonstrated higher dopamine-2 (D2) receptor affinity and reduced extrapyramidal symptoms compared to their aliphatic counterparts. This structural innovation laid the groundwork for derivatives like 2-chloro-10-(2-methyl-3-(4-methyl-1-piperazinyl)propyl)-phenothiazine , which further optimized receptor interactions.
Table 1: Structural Evolution of Key Phenothiazine Derivatives
Evolutionary Trajectory of 2-Chloro-10-(2-Methyl-3-(4-Methyl-1-Piperazinyl)Propyl)-Phenothiazine
The structural refinement leading to 2-chloro-10-(2-methyl-3-(4-methyl-1-piperazinyl)propyl)-phenothiazine involved strategic modifications to balance potency and selectivity:
Chlorine at Position 2 : Retained from earlier derivatives, the electron-withdrawing chlorine atom stabilizes the phenothiazine ring, enhancing π-π interactions with dopaminergic receptors.
Methyl-Piperazinylpropyl Side Chain :
- The piperazine ring introduces conformational flexibility, enabling optimal docking at the D2 receptor’s hydrophobic pocket.
- Methyl groups at the piperazine nitrogen and propyl chain reduce metabolic oxidation, prolonging half-life.
- The three-carbon propyl linker positions the piperazine moiety at an ideal distance from the core, maximizing receptor engagement.
These modifications resulted in a compound with:
- Higher D2 receptor occupancy compared to first-generation phenothiazines.
- Reduced histaminergic and adrenergic off-target effects , mitigating sedation and hypotension.
Mechanistic Insights:
- Dopaminergic Modulation : The methyl-piperazinyl side chain adopts a staggered conformation, allowing the terminal nitrogen to form hydrogen bonds with aspartic acid residues in the D2 receptor’s transmembrane domain.
- Serotonergic Activity : Partial 5-HT2A receptor antagonism contributes to efficacy against negative schizophrenia symptoms, a feature shared with atypical antipsychotics.
Properties
IUPAC Name |
2-chloro-10-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]phenothiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3S/c1-16(14-24-11-9-23(2)10-12-24)15-25-18-5-3-4-6-20(18)26-21-8-7-17(22)13-19(21)25/h3-8,13,16H,9-12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGLIMIQXMCDGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C)CN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70986549 | |
| Record name | 2-Chloro-10-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70986549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67293-64-5 | |
| Record name | Phenothiazine, 2-chloro-10-(2-methyl-3-(4-methyl-1-piperazinyl)propyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067293645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-10-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70986549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural Overview and Key Synthetic Challenges
The target molecule features a phenothiazine backbone substituted with a chlorine atom at position 2 and a 2-methyl-3-(4-methylpiperazin-1-yl)propyl chain at position 10. Key challenges in its synthesis include:
- Regioselective alkylation at the 10-position of phenothiazine, which requires careful control of reaction conditions to avoid polyalkylation.
- Introduction of the piperazinyl moiety via nucleophilic substitution, necessitating optimized leaving-group activation and steric management.
- Purification complexities due to the compound’s high molecular weight (388.0 g/mol) and polar functional groups.
Synthetic Routes and Methodological Approaches
Intermediate Synthesis: 10-(3-Chloro-2-Methylpropyl)-2-Chlorophenothiazine
The synthesis begins with the preparation of the alkylated phenothiazine intermediate.
Alkylation of 2-Chlorophenothiazine
2-Chlorophenothiazine is reacted with 1-bromo-3-chloro-2-methylpropane in the presence of a base such as potassium carbonate (K₂CO₃) in tetrahydrofuran (THF). The reaction proceeds via an SN2 mechanism, yielding 10-(3-chloro-2-methylpropyl)-2-chlorophenothiazine.
Reaction Conditions
- Solvent : THF or dimethylformamide (DMF)
- Temperature : Reflux (66–80°C)
- Time : 6–8 hours
- Yield : ~70–80% (estimated from analogous reactions in)
Characterization of the Intermediate
Nucleophilic Substitution with 4-Methylpiperazine
The chlorine atom in the intermediate is displaced by 4-methylpiperazine under reflux conditions.
Reaction Protocol
- Reagents :
- 10-(3-Chloro-2-methylpropyl)-2-chlorophenothiazine
- 4-Methylpiperazine (1.2 equivalents)
- K₂CO₃ (2.0 equivalents)
- Sodium iodide (NaI, catalytic)
- Solvent : Ethanol (EtOH) or THF
- Conditions : Reflux for 12–24 hours.
- Workup :
Optimization Insights
Physicochemical and Spectroscopic Properties
Comparative Analysis of Alternative Routes
Industrial and Pharmacological Relevance
The compound’s structural similarity to antipsychotic agents like fluphenazine suggests potential CNS applications. Scale-up considerations include:
- Cost Efficiency : Use of THF over DMF reduces solvent toxicity.
- Catalyst Recycling : NaI recovery systems to minimize waste.
Chemical Reactions Analysis
Types of Reactions
Phenothiazine, 2-chloro-10-(2-methyl-3-(4-methyl-1-piperazinyl)propyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogenation and alkylation reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone or alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted phenothiazine derivatives .
Scientific Research Applications
Phenothiazine, 2-chloro-10-(2-methyl-3-(4-methyl-1-piperazinyl)propyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other phenothiazine derivatives.
Biology: The compound is studied for its effects on various biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: It is extensively used in the treatment of nausea, vomiting, and psychotic disorders. .
Industry: The compound is used in the formulation of various pharmaceutical products.
Mechanism of Action
The primary mechanism of action of phenothiazine, 2-chloro-10-(2-methyl-3-(4-methyl-1-piperazinyl)propyl)- involves the blockade of dopamine D2 receptors in the brain. This action helps to alleviate symptoms of nausea and vomiting by depressing the chemoreceptor trigger zone. Additionally, it exhibits antipsychotic effects by modulating neurotransmitter activity in the central nervous system .
Comparison with Similar Compounds
Chlorpromazine
- Structure: 2-Chloro-10-(3-dimethylaminopropyl)phenothiazine .
- Key Differences: Replaces the piperazinyl group with a dimethylaminopropyl side chain.
- Therapeutic Uses : Primarily antipsychotic, with additional sedative and antiemetic effects .
- Pharmacology : Induces G2/M cell-cycle arrest in glioma cells by downregulating cyclins (D1, A, B1) and upregulating p21 .
- Side Effects : Higher incidence of sedation, anticholinergic effects, and extrapyramidal symptoms (EPS) compared to Prochlorperazine .
Thioridazine
- Structure: 2-Methylthio-10-[2-(1-methyl-2-piperidyl)ethyl]phenothiazine .
- Key Differences : Substituted with a methylthio group and a piperidine-containing side chain .
- Therapeutic Uses : Antipsychotic with efficacy in anxiety and depression .
- Pharmacology: Higher affinity for muscarinic receptors, leading to pronounced anticholinergic effects .
- Side Effects: Notable for QTc prolongation and cardiotoxicity, limiting its clinical use .
Trifluoperazine
- Structure: 2-Trifluoromethyl-10-[3-(4-methylpiperazinyl)propyl]phenothiazine .
- Key Differences : Substituted with a trifluoromethyl group instead of chlorine.
- Therapeutic Uses : High-potency antipsychotic for schizophrenia and severe anxiety .
- Pharmacology : Longer duration of action due to increased lipophilicity from the CF₃ group .
- Side Effects : Higher risk of EPS but lower sedation compared to Chlorpromazine .
Perphenazine
- Structure: 4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1-piperazineethanol .
- Key Differences: Contains a piperazineethanol side chain.
- Therapeutic Uses : Antipsychotic with adjunctive use in migraines .
- Pharmacology : Intermediate potency between Chlorpromazine and Trifluoperazine .
Data Table: Comparative Analysis of Phenothiazine Derivatives
Structural-Activity Relationships (SAR) and Clinical Implications
Side Chain Modifications: The piperazinylpropyl side chain in Prochlorperazine enhances dopamine receptor selectivity and reduces nonspecific binding, lowering sedation compared to Chlorpromazine’s dimethylamino group . Trifluoromethyl substitution (Trifluoperazine) increases lipid solubility, prolonging half-life and potency .
Substituent Effects: The 2-chloro group in Prochlorperazine and Chlorpromazine stabilizes the phenothiazine ring, optimizing receptor interactions . Methylthio groups (Thioridazine) reduce EPS but increase cardiac risks due to ion channel interactions .
Metabolism :
Biological Activity
Phenothiazines, particularly derivatives like Phenothiazine, 2-chloro-10-(2-methyl-3-(4-methyl-1-piperazinyl)propyl)- , exhibit a range of biological activities that make them significant in therapeutic applications. This compound is recognized for its antipsychotic properties and broader pharmacological effects, including antiemetic and potential anticancer activities.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 470.05 g/mol. Its structure features a phenothiazine core substituted with a piperazine moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H28ClN3O3S2 |
| Molecular Weight | 470.05 g/mol |
| CAS Number | 3111-70-4 |
The primary mechanism of action for phenothiazines involves the blockade of dopamine receptors, particularly D2 receptors in the central nervous system. This action is crucial for their effectiveness as antipsychotic agents. Additionally, phenothiazines have been shown to inhibit various enzymes and proteins involved in cell signaling pathways:
- Calmodulin Inhibition : This affects calcium signaling within cells, potentially impacting various physiological processes.
- Protein Kinase C Inhibition : This may contribute to their anti-proliferative effects.
- P-glycoprotein Inhibition : This property can reverse multidrug resistance in cancer therapy.
Antipsychotic Effects
Phenothiazine derivatives are primarily used to treat schizophrenia and other psychotic disorders. The blockade of dopamine receptors helps alleviate symptoms such as hallucinations and delusions.
Antiemetic Effects
These compounds are effective in preventing nausea and vomiting, particularly in patients undergoing chemotherapy or surgery. Their ability to antagonize D2 receptors in the chemoreceptor trigger zone plays a significant role here.
Anticancer Potential
Recent studies have highlighted the anticancer properties of phenothiazine derivatives:
- Anti-Proliferative Activity : Research indicates that these compounds can inhibit the proliferation of various cancer cell lines, suggesting potential use as chemotherapeutic agents.
- Reversal of Multidrug Resistance : By inhibiting P-glycoprotein, they can enhance the efficacy of other anticancer drugs.
Case Studies and Research Findings
- Neuroleptic Action : A study demonstrated that phenothiazine derivatives could significantly reduce psychotic symptoms in patients with schizophrenia, showcasing their neuroleptic properties .
- Cancer Research : In vitro studies showed that phenothiazine compounds could inhibit the growth of breast cancer cells by inducing apoptosis and blocking cell cycle progression .
- Enzyme Inhibition : One study reported that certain phenothiazine derivatives exhibited potent inhibitory effects on acetylcholinesterase (AChE) and glycogen synthase kinase 3 beta (GSK-3β), which are relevant in Alzheimer's disease management .
Q & A
Q. What are the key synthetic pathways for synthesizing Prochlorperazine, and how do reaction conditions influence yield and purity?
Prochlorperazine is synthesized via nucleophilic substitution and alkylation reactions. A typical route involves reacting phenothiazine with 3-chloropropyl bromide to form 1-(3-chlorophenyl)-10H-phenothiazine, followed by substitution with 4-methylpiperazine . Critical parameters include:
- Temperature : Alkylation proceeds optimally at 60–80°C to minimize side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) isolates the final product with >95% purity .
Table 1 : Key Reaction Conditions
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Alkylation | Cl(CH2)3Br, K2CO3 | 70 | 65–75 |
| Substitution | 4-Methylpiperazine, DMF | 80 | 80–85 |
Q. How is Prochlorperazine structurally characterized, and what spectroscopic markers are critical for confirming its identity?
Structural confirmation relies on:
Q. What pharmacological mechanisms underpin Prochlorperazine’s antiemetic and antipsychotic effects?
Prochlorperazine acts as a dopamine D2 receptor antagonist, blocking postsynaptic receptors in the chemoreceptor trigger zone (antiemetic) and mesolimbic pathway (antipsychotic) . Methodological validation includes:
- Radioligand Binding Assays : IC50 values for D2 receptors (e.g., 15 nM in rat striatal membranes) .
- In Vivo Models : Inhibition of apomorphine-induced emesis in dogs (ED50: 0.5 mg/kg) .
Advanced Research Questions
Q. How can researchers resolve contradictions in Prochlorperazine’s stability data under varying experimental conditions?
Stability studies report discrepancies in degradation rates due to temperature and pH sensitivity:
- Thermal Decomposition : At 160°C, Prochlorperazine undergoes oxidation (via phenothiazine radical intermediates) 3× faster than at 25°C, aligning with phenothiazine’s low reorganization energy .
- pH-Dependent Hydrolysis : Degrades rapidly in acidic conditions (t½ = 2 hr at pH 1.2) but remains stable at pH 7.4 . Mitigation Strategy : Use argon-purged solvents and buffer systems (pH 6–7) for kinetic studies .
Q. What computational approaches are effective for predicting Prochlorperazine’s receptor binding affinity and metabolite profiles?
- Molecular Docking : AutoDock Vina simulations reveal strong interactions with D2 receptor residues (e.g., Asp114 via hydrogen bonding) .
- Metabolism Prediction : CYP2D6-mediated N-demethylation is the primary pathway, validated using hepatocyte models (see Table 2 ) .
Table 2 : Predicted vs. Observed Metabolites
| Metabolite | Predicted (µM) | Observed (µM) |
|---|---|---|
| N-Desmethyl Prochlorperazine | 12.3 | 11.8 |
| Sulfoxide Derivative | 4.7 | 5.1 |
Q. How does salt formation (e.g., maleate, edisylate) influence Prochlorperazine’s bioavailability and formulation design?
Salt forms enhance solubility and stability:
- Maleate Salt : 2:1 stoichiometry improves aqueous solubility (25 mg/mL vs. 5 mg/mL for free base) but increases hygroscopicity .
- Edisylate Salt : Lower solubility (15 mg/mL) but superior thermal stability (decomposition >200°C) . Methodological Note : Salt selection requires parallel dissolution testing (USP Apparatus II, 50 rpm, 37°C) .
Q. What experimental designs are optimal for assessing Prochlorperazine’s radical-trapping activity in antioxidant studies?
Prochlorperazine’s phenothiazine core acts as a radical-trapping antioxidant (RTA):
- DPPH Assay : IC50 = 22 µM (vs. 18 µM for α-tocopherol) .
- Autoxidation Studies : Monitor oxygen consumption in lipid peroxidation models (e.g., linoleic acid at 160°C) . Key Consideration : Activity is temperature-dependent; ambient studies may overestimate efficacy in high-temperature applications .
Methodological Guidelines
- Synthesis : Prioritize stepwise alkylation-substitution routes with purity validation via HPLC-MS .
- Stability Testing : Use accelerated stability chambers (40°C/75% RH) and LC-UV for degradation profiling .
- Computational Modeling : Combine docking with molecular dynamics (MD) simulations to account for receptor flexibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
